molecular formula C13H18ClF2N3O2 B10942384 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B10942384
M. Wt: 321.75 g/mol
InChI Key: WXSRDSDBIHHFSA-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(tetrahydro-2-furanylmethyl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with chlorine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(tetrahydro-2-furanylmethyl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the reaction of the chlorinated, difluoromethylated pyrazole with tetrahydro-2-furanylmethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution of the chlorine atom can result in various substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(tetrahydro-2-furanylmethyl)propanamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can interact with various biological macromolecules. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
  • 2-Chloro-3-(difluoromethyl)pyridine

Uniqueness

The uniqueness of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(tetrahydro-2-furanylmethyl)propanamide lies in its specific substitution pattern on the pyrazole ring and the presence of the tetrahydro-2-furanylmethyl group. These structural features can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H18ClF2N3O2

Molecular Weight

321.75 g/mol

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C13H18ClF2N3O2/c1-7-10(14)11(12(15)16)18-19(7)8(2)13(20)17-6-9-4-3-5-21-9/h8-9,12H,3-6H2,1-2H3,(H,17,20)

InChI Key

WXSRDSDBIHHFSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NCC2CCCO2)C(F)F)Cl

Origin of Product

United States

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